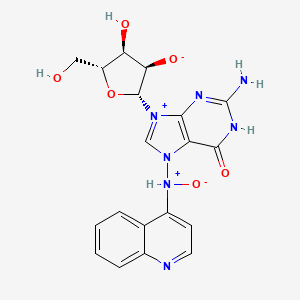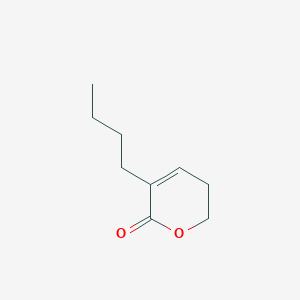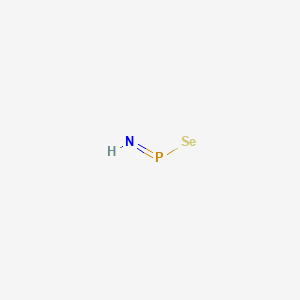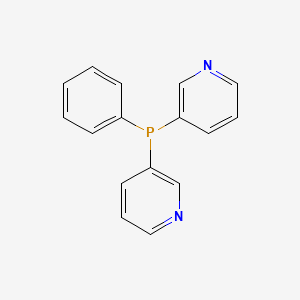
2,8-Dimethyltridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dimethyltridecane is an organic compound with the molecular formula C15H32. It belongs to the class of alkanes, which are saturated hydrocarbons. This compound is characterized by the presence of two methyl groups attached to the eighth carbon of a tridecane chain. Alkanes like this compound are known for their stability and are commonly found in various natural and synthetic sources.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,8-Dimethyltridecane can be synthesized through several methods. One common approach involves the alkylation of a tridecane precursor with methylating agents under controlled conditions. Another method includes the reduction of corresponding ketones or alcohols using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions followed by selective hydrogenation. This process involves high temperatures and pressures, along with the use of catalysts like zeolites to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2,8-Dimethyltridecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: When exposed to strong oxidizing agents, it can form alcohols, ketones, or carboxylic acids.
Reduction: Although already a saturated hydrocarbon, it can be further reduced under specific conditions to remove any impurities.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: Chlorine or bromine gas under UV light or heat.
Major Products Formed:
Oxidation: Formation of 2,8-dimethyltridecanol, 2,8-dimethyltridecanone, or 2,8-dimethyltridecanoic acid.
Reduction: Pure this compound.
Substitution: 2,8-dichlorotridecane or 2,8-dibromotridecane.
Aplicaciones Científicas De Investigación
2,8-Dimethyltridecane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its role in pheromone communication in certain insect species.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent or intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2,8-Dimethyltridecane is primarily related to its physical properties rather than specific biochemical interactions. As a non-polar molecule, it can interact with other hydrophobic substances, facilitating processes such as solubilization and transport of hydrophobic drugs. Its stability and inertness make it a suitable candidate for various industrial applications where reactivity needs to be minimized.
Comparación Con Compuestos Similares
- 2,2-Dimethyltridecane
- 2,5-Dimethyltridecane
- 4,8-Dimethyltridecane
Comparison: While all these compounds share the same molecular formula (C15H32), their structural differences lead to variations in their physical and chemical properties. For instance, the position of the methyl groups can affect the boiling and melting points, as well as the reactivity of the compound. 2,8-Dimethyltridecane is unique due to the specific placement of its methyl groups, which can influence its behavior in chemical reactions and applications.
Propiedades
Número CAS |
138655-04-6 |
|---|---|
Fórmula molecular |
C15H32 |
Peso molecular |
212.41 g/mol |
Nombre IUPAC |
2,8-dimethyltridecane |
InChI |
InChI=1S/C15H32/c1-5-6-8-12-15(4)13-10-7-9-11-14(2)3/h14-15H,5-13H2,1-4H3 |
Clave InChI |
DUBRHMOMGLFGBS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)CCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione](/img/structure/B14282749.png)
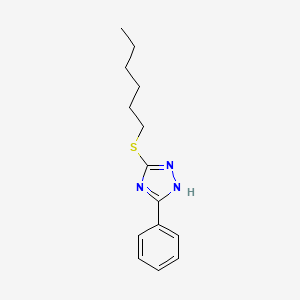
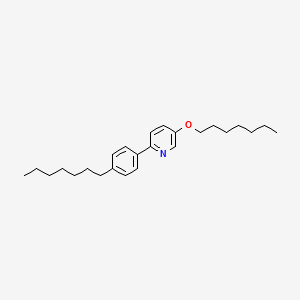
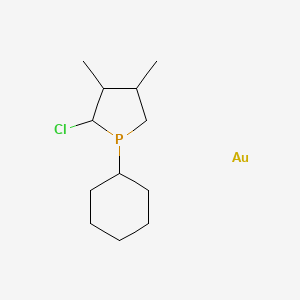
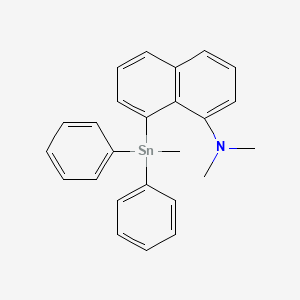
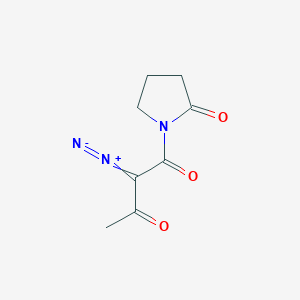
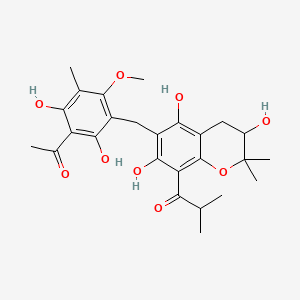
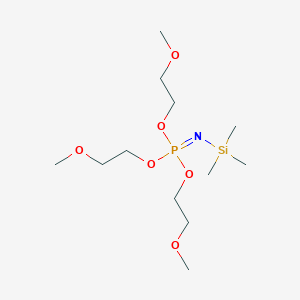
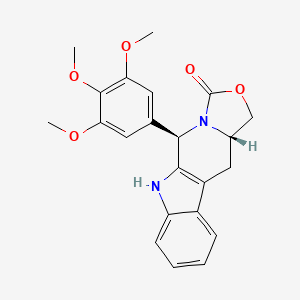
![7-[(Propan-2-yl)oxy]-1,4-oxathiepane](/img/structure/B14282786.png)
